

An In-depth Technical Guide to the Biochemical Properties of MEDI-563 (Benralizumab)

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Compound of Interest

Compound Name: N 563

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Introduction: MEDI-563, known as Benralizumab, is a humanized, afucosylated monoclonal antibody of the IgG1 kappa subclass that serves as a potent, interleukin-5 receptor alpha (IL-5R α)-directed cytolytic agent.[1][2] It is designed to induce direct, rapid, and nearly complete depletion of eosinophils, key inflammatory cells implicated in the pathogenesis of severe eosinophilic asthma.[1] This document provides a comprehensive overview of the biochemical properties, mechanism of action, and relevant experimental data for MEDI-563.

Biochemical Characteristics and Properties

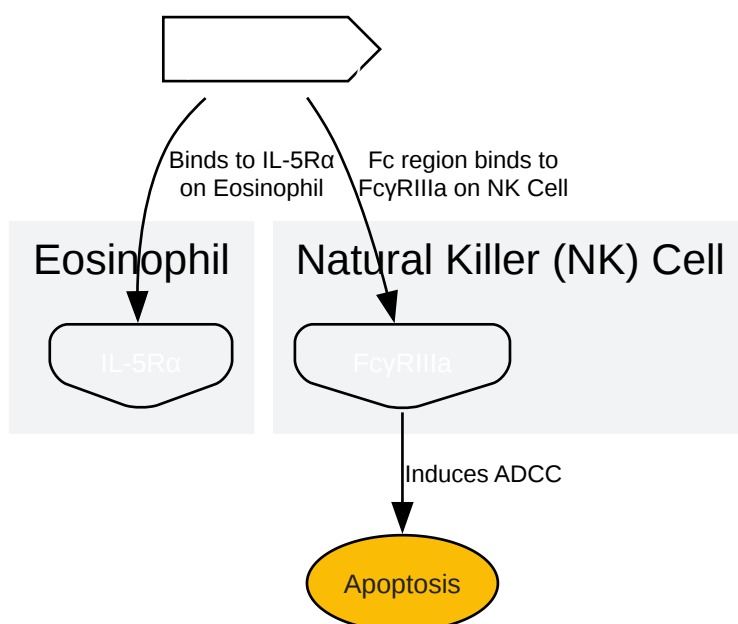
MEDI-563 is an engineered antibody with enhanced effector function. The afucosylation of the Fc domain significantly increases its binding affinity for the Fc γ R1IIa receptor on natural killer (NK) cells, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[3]

Property	Value	Reference
Target	Interleukin-5 receptor alpha chain (IL-5R α)	[4]
Synonyms	Benralizumab, BIW-8405, KHK4563	[1]
Class	Humanized monoclonal antibody, IgG1 kappa	[2]
Mechanism of Action	Antibody-dependent cell-mediated cytotoxicity (ADCC)	[1]

Mechanism of Action

Benralizumab exerts its therapeutic effect by targeting and depleting eosinophils and their progenitors which express the IL-5 receptor alpha chain.[4] Unlike therapies that target circulating IL-5, MEDI-563 directly binds to the IL-5R α on the surface of eosinophils.[3] This binding facilitates the engagement of Fc γ RIIIa receptors on NK cells, initiating a potent ADCC response that leads to the apoptosis of the target eosinophils.[1][3] This mechanism results in a rapid and profound reduction of eosinophil counts in peripheral blood and bone marrow.[1]

MEDI-563 (Benralizumab) Mechanism of Action



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Caption: MEDI-563 binds to IL-5R α on eosinophils and Fc γ RIIIa on NK cells, inducing apoptosis.

Quantitative Data

The binding affinity and functional activity of MEDI-563 have been characterized in several studies. The key quantitative parameters are summarized below.

Parameter	Value	Cell Line/System	Reference
Binding Affinity (KD) to human IL-5R α	11 pM	Recombinant human IL-5R α extracellular domain	[1]
Binding Affinity (KD) to cynomolgus monkey IL-5R α	42 pM	Recombinant cynomolgus monkey IL-5R α extracellular domain	[1]
IC50 (IL-5-induced proliferation inhibition)	0.3 nM	CTLL-2 cells transfected with human IL-5R $\alpha\beta$	[1]
EC50 (ADCC of human eosinophils)	0.9 pM	Human eosinophils	[1]
EC50 (ADCC of human basophils)	0.5 pM	Human basophils	[1]

Pharmacokinetics and Pharmacodynamics

In a phase I study involving subjects with mild atopic asthma, single escalating intravenous doses of MEDI-563 were administered.[4]

Dose Range	Effect on Peripheral Blood Eosinophils	Duration of Eosinopenia
≥ 0.03 mg/kg	Near complete depletion (to $0.00 - 0.01 \times 10^3/\mu\text{L}$)	At least 8 to 12 weeks

Pharmacokinetic activity was found to be dose-proportional at doses ranging from 0.03 to 3 mg/kg.[4]

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

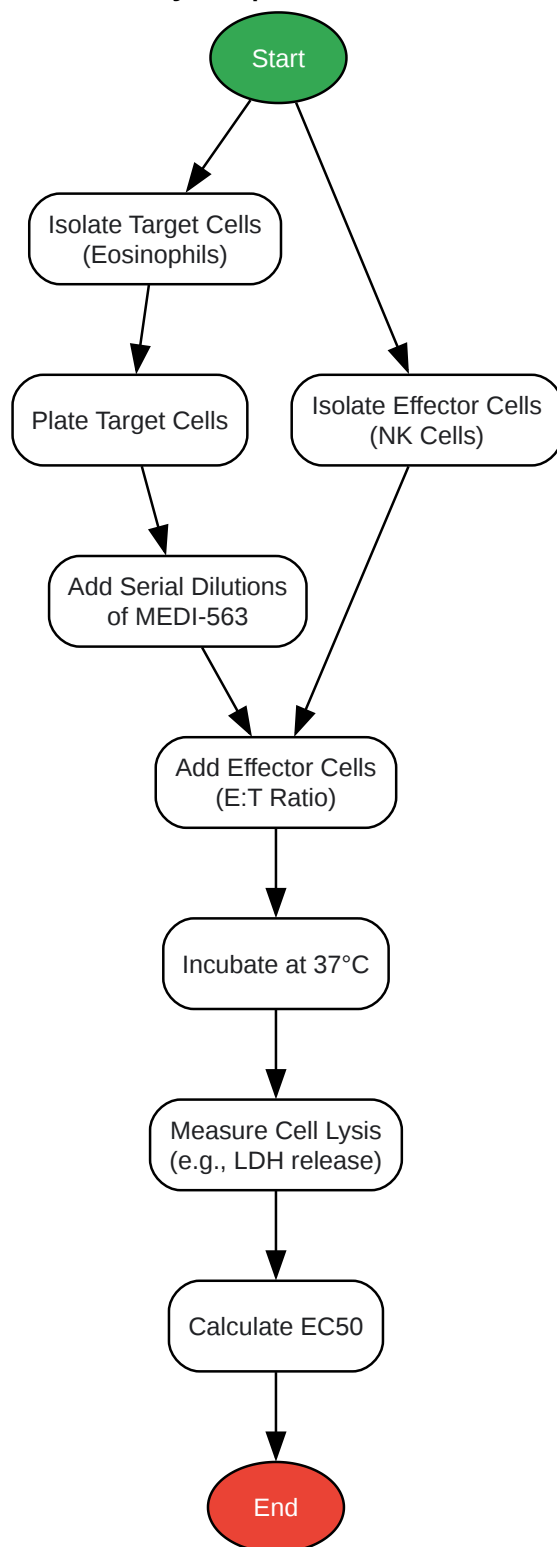
This assay is crucial for quantifying the primary mechanism of action of MEDI-563.

Objective: To determine the EC50 of MEDI-563 in mediating the cytotoxicity of natural killer (NK) cells against IL-5R α expressing target cells (e.g., eosinophils).

Methodology:

- **Target Cell Preparation:** Isolate peripheral blood eosinophils from healthy donors.
- **Effector Cell Preparation:** Isolate NK cells from the peripheral blood of healthy donors.
- **Assay Setup:**
 - Plate target eosinophils at a determined density.
 - Add serial dilutions of MEDI-563 or an isotype control antibody.
 - Add effector NK cells at a specific effector-to-target (E:T) ratio.
- **Incubation:** Incubate the cell mixture for a specified period (e.g., 4 hours) at 37°C in a CO₂ incubator.
- **Cytotoxicity Measurement:** Measure the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) from lysed target cells into the supernatant. Alternatively, use a fluorescence-based method to quantify target cell death.
- **Data Analysis:** Plot the percentage of specific lysis against the antibody concentration and fit the data to a four-parameter logistic model to determine the EC50 value.

ADCC Assay Experimental Workflow



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Caption: Workflow for a typical Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

Safety and Toxicology

Nonclinical toxicology studies were conducted in cynomolgus monkeys. In studies of up to 39 weeks, the No-Observed-Adverse-Effect-Levels (NOAELs) were identified at 10 mg/kg for intravenous administration and 30 mg/kg for subcutaneous administration.[2] The primary finding at a higher dose (25 mg/kg IV) was a post-dose reaction in one animal.[2]

Conclusion

MEDI-563 (Benralizumab) is a well-characterized monoclonal antibody with a distinct mechanism of action that leverages enhanced ADCC to achieve rapid and sustained depletion of eosinophils. Its high binding affinity for IL-5R α and potent cytolytic activity make it an effective targeted therapy for severe eosinophilic asthma. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar biologic therapies.

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